

Application Notes and Protocols for In Vivo Efficacy Testing of Diaveridine

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Compound of Interest

Compound Name: *Diaveridine*

Cat. No.: *B1670400*

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Introduction

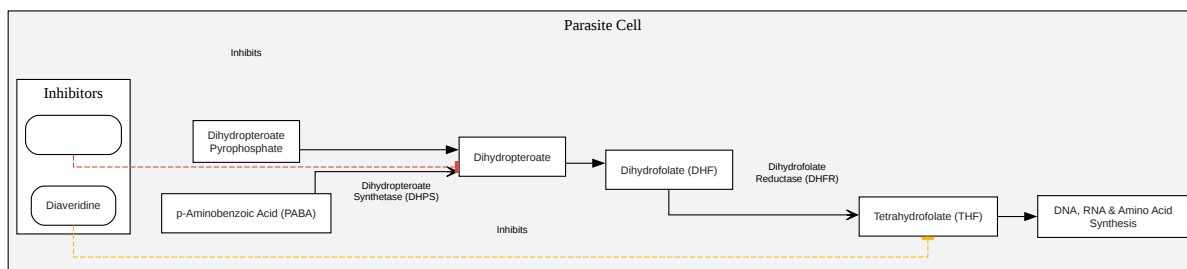
Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor used in veterinary medicine, primarily as a coccidiostat and antibacterial agent.^{[1][2]} It functions by interfering with the folic acid synthesis pathway in protozoa and bacteria, an essential process for DNA synthesis and cell replication.^{[1][3]} **Diaveridine** is often used in combination with sulfonamides, which inhibit an earlier step in the same pathway, creating a synergistic effect that is more effective at lower dosages and can reduce the development of resistance.^{[1][3][4]}

These application notes provide detailed protocols for in vivo experimental models designed to test the efficacy of **Diaveridine**, particularly against coccidiosis in poultry, a significant and economically impactful disease in the poultry industry.^[4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Diaveridine exerts its therapeutic effect by targeting the enzyme dihydrofolate reductase (DHFR).^{[1][2]} In many protozoa and bacteria, folic acid is synthesized de novo from para-aminobenzoic acid (PABA).^{[5][6][7]} Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into the folate precursor.^{[7][8][9]} **Diaveridine** acts on the subsequent step, inhibiting DHFR, which reduces

dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[1][8] This sequential blockade of the folate pathway is highly effective in inhibiting parasite and bacterial growth.[3]



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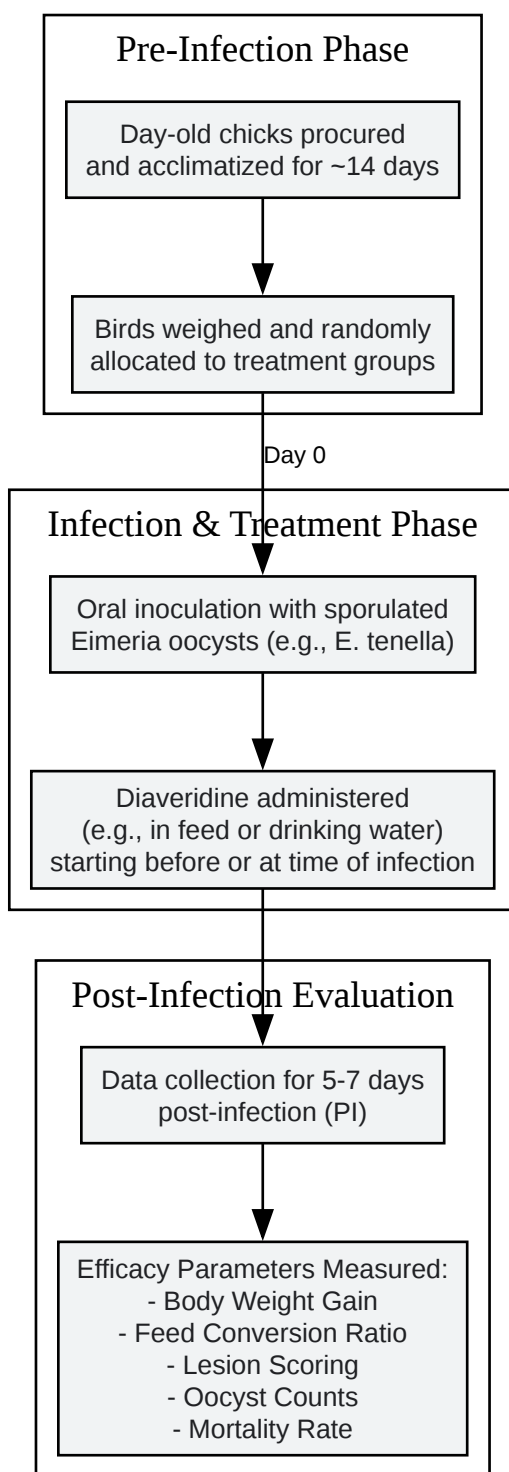
Caption: Synergistic inhibition of the parasite folic acid synthesis pathway.

In Vivo Experimental Models: Avian Coccidiosis

The most common in vivo model for testing the efficacy of **Diaveridine** is the avian coccidiosis challenge model, typically using broiler chickens and challenging them with pathogenic species of *Eimeria*.

Experimental Workflow

The general workflow for an avian coccidiosis challenge study involves acclimatization of the birds, infection with a known dose of *Eimeria* oocysts, administration of the test article (**Diaveridine**), and subsequent evaluation of efficacy through various parameters.



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Caption: General workflow for an avian coccidiosis challenge study.

Detailed Experimental Protocols

Avian Coccidiosis Challenge Model (*Eimeria tenella*)

This protocol is designed to assess the prophylactic efficacy of **Diaveridine** against cecal coccidiosis caused by *Eimeria tenella*.

Materials:

- Day-old broiler chicks (e.g., Cobb 500)
- Coccidia-free starter and grower feed
- Sporulated oocysts of *Eimeria tenella*
- **Diaveridine** test article
- McMaster counting chamber
- Microscope
- Fecal collection trays
- Apparatus for oral gavage

Procedure:

- Animal Husbandry and Acclimatization:
 - Procure day-old broiler chicks from a reputable hatchery.
 - House the birds in a clean, disinfected, and controlled environment.
 - Provide ad libitum access to coccidia-free feed and water.
 - Allow for an acclimatization period of approximately 14 days.
- Experimental Groups:
 - Randomly allocate birds to different treatment groups (n=10-20 birds per group, with replicates).

- Example groups:
 - Group A: Uninfected, untreated control.
 - Group B: Infected, untreated control.
 - Group C: Infected, treated with **Diaveridine** (Dose 1).
 - Group D: Infected, treated with **Diaveridine** + Sulfonamide.
 - Group E: Infected, treated with a positive control drug.
- Infection:
 - On Day 14, individually weigh all birds.
 - Infect birds in Groups B, C, D, and E by oral gavage with a suspension containing a predetermined number of sporulated *E. tenella* oocysts (e.g., 50,000 oocysts per bird).[\[10\]](#)
 - Administer a sham dose (e.g., buffer solution) to the uninfected control group (Group A).[\[3\]](#)
- Drug Administration:
 - Begin medicated feed or water containing **Diaveridine** (and/or sulfonamide) 48 hours prior to infection and continue for the duration of the study (typically 7-9 days post-infection).
 - Ensure the concentration of the test article in the feed/water is uniform and stable.
- Data Collection and Efficacy Evaluation (Days 5-7 Post-Infection):
 - Mortality: Record daily mortality.
 - Body Weight Gain (BWG): Weigh all surviving birds at the end of the experiment (e.g., Day 7 post-infection) and calculate the average weight gain per group.
 - Feed Conversion Ratio (FCR): Measure feed intake per group and calculate FCR (Total feed consumed / Total weight gain).

- Lesion Scoring: At Day 5 or 6 post-infection, euthanize a subset of birds from each group. Score the cecal lesions on a scale of 0 to 4, where 0 is normal and 4 is severe necrosis and hemorrhage.[10]
- Oocyst Counting: From Day 5 to Day 9 post-infection, collect feces from each group. Homogenize the feces and use a McMaster chamber to quantify the number of oocysts per gram (OPG) of feces.[3][10]

Data Presentation

Quantitative data from in vivo studies are crucial for determining the efficacy and pharmacokinetic properties of **Diaveridine**. The following tables summarize key data from published literature.

Table 1: Efficacy of Diaveridine and Sulfaquinoxaline against Leucocytozoon infection in Chickens

Treatment Group	Diaveridine (ppm in feed)	Sulfaquinoxaline (ppm in feed)	Preventive Effect
1	4	16	Almost complete
2	2	8	Almost complete
3	1	4	Partial

Source: Adapted from a field trial on 120-day-old White Leghorn chickens over 10 weeks.[11]

Table 2: Pharmacokinetic Parameters of Diaveridine in Chickens and Pigs (Single Oral Dose of 10 mg/kg)

Parameter	Chickens	Pigs
Tmax (h)	3.25 ± 0.71	1.04 ± 0.67
Cmax (µg/mL)	1.45 ± 0.57	0.43 ± 0.24
t1/2β (h)	2.91 ± 0.57	1.78 ± 0.41
AUC0-∞ (µg·h/mL)	9.28 ± 2.69	1.33 ± 0.55
Oral Bioavailability (F)	72.2%	34.6%

Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; t1/2β: Elimination half-life; AUC: Area under the curve. Data are presented as mean ± standard deviation.[8][12]

Table 3: Efficacy of Diaveridine/Sulfaquinoxaline with and without Vitamins A & K against Cecal Coccidiosis in Broilers

Group	Treatment	Morbidity Rate	Mortality Rate
A	Negative Control (Uninfected)	0%	0%
B	Positive Control (Infected, Untreated)	92%	28%
C	Infected + Diaveridine/Sulfaquinoxaline	Not Specified	Not Specified
D	Infected + Diaveridine/Sulfaquinoxaline + Vit A & K	8%	0%

Source: Experimental study with broilers challenged with sporulated *Eimeria tenella* oocysts.[5]

Conclusion

The in vivo models described, particularly the avian coccidiosis challenge, provide a robust framework for evaluating the efficacy of **Diaveridine**. Key parameters such as mortality, body weight gain, lesion scores, and oocyst counts are critical for a comprehensive assessment. The synergistic combination of **Diaveridine** with sulfonamides consistently demonstrates enhanced efficacy. Pharmacokinetic data are essential for determining appropriate dosing regimens and understanding species-specific differences in drug metabolism. These protocols and data serve as a valuable resource for the design and execution of future preclinical and clinical studies on **Diaveridine**.

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